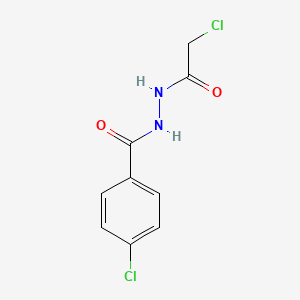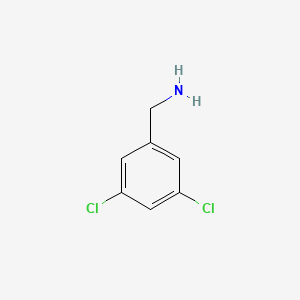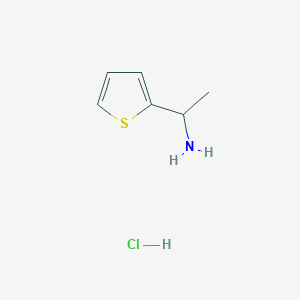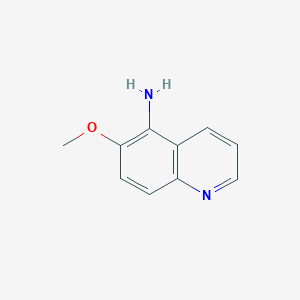
4-chloro-N'-(2-chloroacetyl)benzohydrazide
描述
The compound 4-chloro-N'-(2-chloroacetyl)benzohydrazide is a derivative of benzohydrazide, which is a class of compounds known for their potential use in drug discovery due to their diverse biological activities. Benzohydrazides can be modified to produce various heterocyclic compounds that are significant in medicinal chemistry. The papers provided discuss different benzohydrazide derivatives and their synthesis, molecular structures, chemical reactions, and physical and chemical properties, which can provide insights into the analysis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide.
Synthesis Analysis
The synthesis of benzohydrazide derivatives often involves the condensation of benzaldehyde with benzohydrazide or its substitutions. For example, 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide was obtained by condensing 4-methoxybenzaldehyde with 4-chlorobenzohydrazide . Similarly, various substituted benzohydrazides have been synthesized by treating quinolinecarbaldehyde with substituted benzohydrazides . These methods suggest that the synthesis of 4-chloro-N'-(2-chloroacetyl)benzohydrazide could also involve a condensation reaction between appropriate aldehyde and hydrazide components.
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized by spectroscopic techniques such as FT-IR, NMR, and X-ray diffraction. For instance, the crystal structure of 2-amino-N'-(1-(4-chlorophenyl)ethylidene)benzohydrazide was determined to be nearly planar with intermolecular hydrogen bonding, which is a common feature in benzohydrazides . These techniques could be applied to determine the molecular structure of 4-chloro-N'-(2-chloroacetyl)benzohydrazide, providing insights into its geometry and intermolecular interactions.
Chemical Reactions Analysis
Benzohydrazide derivatives can undergo various chemical reactions, including further substitution, reduction, and cyclization, to form different heterocyclic compounds. For example, 4-chloro-2-fluoro-5-nitrobenzoic acid was used to prepare substituted nitrogenous heterocycles through a series of reactions including chlorine substitution and nitro group reduction . These reactions are relevant to understanding the chemical behavior of 4-chloro-N'-(2-chloroacetyl)benzohydrazide and its potential to form new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzohydrazide derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like chloro, methoxy, and nitro groups can affect these properties. For instance, the presence of a methanol molecule of crystallization in 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide methanol monosolvate affects its solubility and intermolecular interactions . These properties are essential for the practical application of these compounds in biological systems.
科学研究应用
-
Scientific Field: Organic Chemistry
-
Scientific Field: Organic Synthesis
- Application : Chloroacetyl chloride, a compound related to 4-chloro-N’-(2-chloroacetyl)benzohydrazide, is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
- Methods of Application : Chloroacetyl chloride can be used for chloroacetylation and chemical modification of poly(glycidyl methacrylate) . It was also used to study the in vitro metabolism of chloroacetamide herbicides by rat and human liver microsomes .
- Scientific Field: Organic Synthesis
- Application : Chloroacetyl chloride, a compound related to 4-chloro-N’-(2-chloroacetyl)benzohydrazide, is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
- Methods of Application : Chloroacetyl chloride can be used for chloroacetylation and chemical modification of poly(glycidyl methacrylate) . It was also used to study the in vitro metabolism of chloroacetamide herbicides by rat and human liver microsomes .
- Scientific Field: Organic Chemistry
- Application : Chloroacetyl chloride, a compound related to 4-chloro-N’-(2-chloroacetyl)benzohydrazide, is used as a chlorinating agent, acylating agent, precursor to monochloroketene, and as a building block for cyclization .
- Methods of Application : Chloroacetyl chloride can be used for chloroacetylation and chemical modification of poly(glycidyl methacrylate) . It was also used to study the in vitro metabolism of chloroacetamide herbicides by rat and human liver microsomes .
安全和危害
属性
IUPAC Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N2O2/c10-5-8(14)12-13-9(15)6-1-3-7(11)4-2-6/h1-4H,5H2,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNTDMGMZOXNPPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334602 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
CAS RN |
50677-27-5 | |
| Record name | 4-chloro-N'-(2-chloroacetyl)benzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[4-Nitro-2-(trifluoromethyl)phenyl]morpholine](/img/structure/B1297769.png)






![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)



